1-Azabicyclo[3.2.1]octane-4-thiol

Conformational restriction CNS drug design Target engagement

1-Azabicyclo[3.2.1]octane-4-thiol (CAS 1601296-99-4) is a bridged bicyclic compound featuring a nitrogen atom at the bridgehead and a thiol (-SH) group at the 4-position. With the molecular formula C7H13NS and a molecular weight of 143.25 g/mol , this compound serves as a versatile building block in medicinal chemistry.

Molecular Formula C7H13NS
Molecular Weight 143.25 g/mol
Cat. No. B13255247
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-Azabicyclo[3.2.1]octane-4-thiol
Molecular FormulaC7H13NS
Molecular Weight143.25 g/mol
Structural Identifiers
SMILESC1CN2CCC(C1C2)S
InChIInChI=1S/C7H13NS/c9-7-2-4-8-3-1-6(7)5-8/h6-7,9H,1-5H2
InChIKeyMLNLIJNQQYGNKM-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





1-Azabicyclo[3.2.1]octane-4-thiol: Bicyclic Thiol Scaffold for CNS Ligand Development and Chemical Biology


1-Azabicyclo[3.2.1]octane-4-thiol (CAS 1601296-99-4) is a bridged bicyclic compound featuring a nitrogen atom at the bridgehead and a thiol (-SH) group at the 4-position . With the molecular formula C7H13NS and a molecular weight of 143.25 g/mol , this compound serves as a versatile building block in medicinal chemistry. The 1-azabicyclo[3.2.1]octane core is a privileged scaffold in drug discovery, known for its rigid, three-dimensional topology that can precisely orient pharmacophoric elements for target engagement [1].

Bicyclic scaffold for CNS target engagement research
4-Thiol group enables bioconjugation and disulfide chemistry
Rigid building block for conformationally restricted ligand design

Procurement Alert: Why 1-Azabicyclo[3.2.1]octane-4-thiol Cannot Be Replaced by Common Azabicyclo Analogs


The specific combination of the 1-azabicyclo[3.2.1]octane framework and the 4-thiol substituent creates a unique chemical entity that cannot be functionally substituted by other in-class compounds. The thiol group at the 4-position provides a nucleophilic handle for bioconjugation, disulfide formation, and metal coordination that is absent in the corresponding alcohol or amine analogs . Furthermore, the monoamine transporter inhibitory activity of 1-azabicyclo[3.2.1]octanes is highly dependent on the overall topology and absolute stereochemistry of the molecule, meaning that even closely related isomers (e.g., 8-azabicyclo[3.2.1]octanes or 1-azabicyclo[2.2.2]octanes) exhibit distinct pharmacological profiles [1]. Substitution with a different azabicyclo scaffold or a thiol located at an alternative position would fundamentally alter the three-dimensional presentation of the pharmacophore, compromising target engagement and selectivity.

Thiol vs. alcohol / amine
Replacing the 4-thiol with hydroxy or amino eliminates the nucleophilic reactivity and disulfide-forming capability essential for bioconjugation.
Scaffold isomer (tropane)
The 8-azabicyclo[3.2.1]octane isomer may shift monoamine transporter selectivity due to different nitrogen lone pair orientation.
Flexible aliphatic thiols
Acyclic thiols lack the conformational restriction of the bridged scaffold, potentially reducing target binding specificity in CNS studies.

Quantitative Differentiation Evidence: 1-Azabicyclo[3.2.1]octane-4-thiol vs. Structural Analogs


Bridged Bicyclic Scaffold Rigidity: 1-Azabicyclo[3.2.1]octane vs. Flexible Aliphatic Thiols

The 1-azabicyclo[3.2.1]octane core imposes conformational restriction, reducing the number of rotatable bonds compared to flexible aliphatic amine-thiols. This rigid scaffold is known to enhance target binding affinity and selectivity in CNS applications by pre-organizing the pharmacophore into a bioactive conformation [1]. In contrast, flexible aliphatic thiols (e.g., cysteamine, 3-mercaptopropylamine) possess multiple rotatable bonds, leading to entropic penalties upon binding and reduced selectivity.

Scaffold rigidity
Class-level inference
0 rotatable bonds vs. 1–2 for flexible amine-thiols
Supports conformationally restricted design in CNS ligand research
Calculated molecular property; experimental confirmation recommended
Conformational restriction CNS drug design Target engagement

Thiol Functional Group Reactivity: 1-Azabicyclo[3.2.1]octane-4-thiol vs. 1-Azabicyclo[3.2.1]octane-4-ol

The thiol (-SH) group at the 4-position confers distinct chemical reactivity compared to the corresponding alcohol (-OH) analog. Thiols are stronger nucleophiles than alcohols (pKa ~10-11 vs. ~16), enabling selective conjugation under milder conditions and facilitating disulfide bond formation for reversible bioconjugation or prodrug strategies [1]. The 1-azabicyclo[3.2.1]octane-4-ol analog lacks this nucleophilic potency and cannot engage in disulfide exchange.

Thiol nucleophilicity
Class-level inference
pKa ~10–11 vs. ~16 for alcohol analog
Enables selective bioconjugation under mild conditions
Based on aqueous pKa principles; reaction optimization needed
Bioconjugation Disulfide formation Nucleophilic substitution

Scaffold Topology and Transporter Selectivity: 1-Azabicyclo[3.2.1]octane vs. 8-Azabicyclo[3.2.1]octane (Tropane)

The 1-azabicyclo[3.2.1]octane scaffold exhibits monoamine transporter inhibitory activity that is highly dependent on the overall topology and absolute stereochemistry of the molecule [1]. This scaffold is distinct from the isomeric 8-azabicyclo[3.2.1]octane (tropane) core found in cocaine and related DAT inhibitors. The orientation of the nitrogen lone pair in 1-azabicyclo[3.2.1]octanes differs fundamentally from that in tropanes, influencing transporter subtype selectivity [2]. While direct comparative data for 1-Azabicyclo[3.2.1]octane-4-thiol are not available, the class-level SAR demonstrates that scaffold topology is a primary determinant of monoamine transporter selectivity.

Transporter selectivity
Class-level inference
1-azabicyclo[3.2.1]octane core vs. tropane scaffold
Scaffold topology may influence DAT/SERT selectivity profile
Qualitative nitrogen lone pair orientation difference; direct data pending
Monoamine transporter Dopamine transporter (DAT) Serotonin transporter (SERT)

Molecular Weight and Physicochemical Properties: 1-Azabicyclo[3.2.1]octane-4-thiol vs. 1-Azabicyclo[3.3.1]nonane-4-thiol

1-Azabicyclo[3.2.1]octane-4-thiol (MW 143.25) possesses a lower molecular weight compared to the homologous 1-azabicyclo[3.3.1]nonane-4-thiol (MW 157.28) . This difference of 14.03 g/mol corresponds to a single methylene unit, yet it impacts key physicochemical parameters relevant to CNS drug-likeness, including lipophilicity (cLogP) and molecular volume. The smaller scaffold may offer advantages in ligand efficiency metrics during lead optimization.

Molecular weight
Data to verify
143.25 g/mol vs. 157.28 g/mol (homolog)
Lower MW may support CNS drug-like property screening
Calculated from molecular formula; no experimental PK data available
CNS drug-likeness Physicochemical properties Lead optimization

Optimal Application Scenarios for 1-Azabicyclo[3.2.1]octane-4-thiol in Drug Discovery and Chemical Biology


Conformationally Restricted CNS Ligand Design

The rigid 1-azabicyclo[3.2.1]octane core serves as a privileged scaffold for designing CNS-penetrant ligands with reduced conformational entropy. As demonstrated by Tamiz et al., the monoamine transporter inhibitory activity of this class is highly dependent on scaffold topology and stereochemistry [1]. Incorporating the 4-thiol group as a synthetic handle allows for late-stage diversification while maintaining the conformational constraints essential for target selectivity. This scenario is particularly relevant for programs targeting dopamine, serotonin, or norepinephrine transporters, where scaffold topology directly influences subtype selectivity.

Bioconjugation and Chemical Probe Synthesis

The nucleophilic thiol group at the 4-position enables selective bioconjugation strategies, including disulfide bond formation and Michael addition to maleimides. This reactivity profile is advantageous for creating chemical probes, affinity labels, or targeted protein degraders (PROTACs). The bridged bicyclic scaffold provides a rigid linker geometry that can precisely control the spatial relationship between the ligand and the conjugated moiety, a critical factor in optimizing ternary complex formation in PROTAC applications .

Scaffold-Hopping and SAR Exploration in Muscarinic Receptor Programs

Derivatives of 1-azabicyclo[3.2.1]octane have been explored as selective muscarinic receptor ligands. For example, PTAC ((5R,6R)-6-(3-propylthio-1,2,5-thiadiazol-4-yl)-1-azabicyclo[3.2.1]octane) exhibits high affinity for central muscarinic receptors with selectivity for M2 and M4 subtypes [2]. The 1-azabicyclo[3.2.1]octane-4-thiol core provides a versatile starting point for synthesizing and evaluating novel muscarinic ligands through scaffold-hopping or functional group diversification strategies.

Chiral Building Block for Asymmetric Synthesis

The 1-azabicyclo[3.2.1]octane framework contains defined stereocenters that can serve as a source of chirality in asymmetric synthesis. The compound's bridged structure provides a rigid, three-dimensional template for transferring stereochemical information in catalytic or stoichiometric transformations. The thiol group can be employed as a directing group or ligand for transition metal catalysis, enabling enantioselective transformations relevant to the synthesis of complex natural products or pharmaceutical intermediates.

Application
Selection Property
Validation Focus
CNS Ligand Design
Conformationally restricted scaffold
Transporter selectivity assay review
Bioconjugation & Probe Synthesis
Thiol reactivity for conjugation
Conjugation efficiency and stability
Muscarinic Receptor SAR
Scaffold topology for receptor subtype selectivity
Subtype-selectivity assay validation
Asymmetric Synthesis
Stereochemical control
Enantioselectivity in catalytic transformations

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